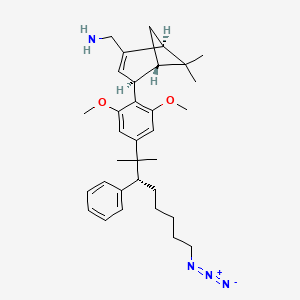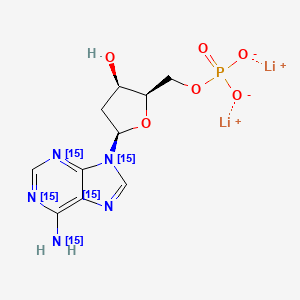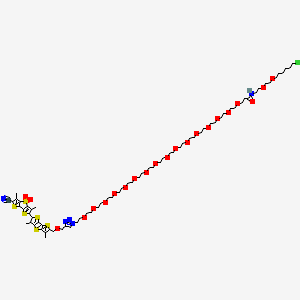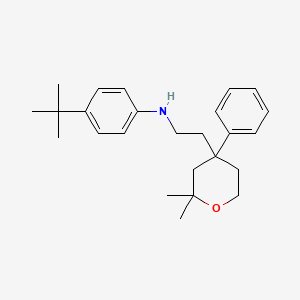
c-Myc inhibitor 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Myc Inhibitor 13 is a small molecule that selectively inhibits the c-Myc protein, a transcription factor involved in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often dysregulated in various cancers, making it a significant target for cancer therapy . This compound has shown promise in preclinical studies for its ability to disrupt c-Myc function and inhibit tumor growth .
Méthodes De Préparation
The preparation of c-Myc Inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of cycloalkyl and aryl groups to form the core structure of the inhibitor. The synthesis typically involves multiple steps, including condensation reactions, cyclization, and purification processes . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
c-Myc Inhibitor 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
c-Myc Inhibitor 13 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the c-Myc protein’s role in various biochemical pathways.
Biology: The inhibitor helps in understanding the molecular mechanisms of c-Myc in cell proliferation and apoptosis.
Industry: The compound is used in the development of new cancer therapies and in drug discovery research.
Mécanisme D'action
c-Myc Inhibitor 13 exerts its effects by binding to the c-Myc protein, preventing its dimerization with the Max protein. This inhibition disrupts the c-Myc/Max complex’s ability to bind to DNA and regulate gene expression. The inhibitor also promotes the degradation of the c-Myc protein, leading to reduced levels of c-Myc in cells . This mechanism effectively impedes the transcriptional activity of c-Myc, resulting in the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
c-Myc Inhibitor 13 is unique compared to other c-Myc inhibitors due to its specific binding affinity and selectivity for the c-Myc protein. Similar compounds include:
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc function by forming inactive heterodimers.
10058-F4: A small molecule that disrupts the c-Myc/Max interaction.
10074-G5: Another small molecule inhibitor that targets the c-Myc/Max dimerization.
These compounds share the common goal of inhibiting c-Myc activity but differ in their molecular structures and mechanisms of action. This compound stands out for its potent and selective inhibition of c-Myc, making it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C30H39N9O |
|---|---|
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
3-(diethylamino)-N-[2-[4-[[1-(2-pyrrolidin-1-ylethyl)triazol-4-yl]methylamino]quinazolin-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C30H39N9O/c1-3-37(4-2)18-15-28(40)32-26-13-7-6-12-25(26)30-33-27-14-8-5-11-24(27)29(34-30)31-21-23-22-39(36-35-23)20-19-38-16-9-10-17-38/h5-8,11-14,22H,3-4,9-10,15-21H2,1-2H3,(H,32,40)(H,31,33,34) |
Clé InChI |
ZOBWXMOIQOQDNM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CN(N=N4)CCN5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


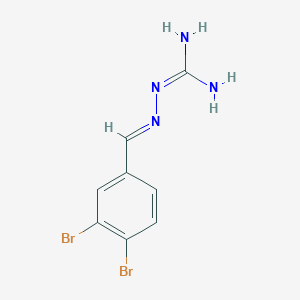
![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
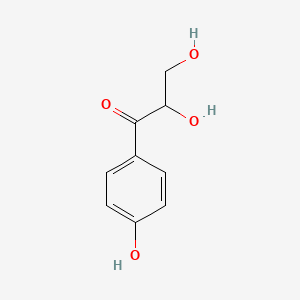
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
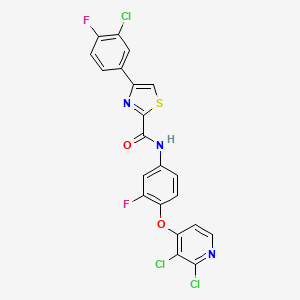
![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)
